

# Application Notes: Utilizing Fedratinib in JAK2V617F Positive Cell Lines

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## Compound of Interest

Compound Name: Fedratinib

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## Introduction

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells.[1] A key driver in many MPNs is a specific gain-of-function mutation in the Janus kinase 2 gene, known as JAK2V617F.[2][3] This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, independent of normal cytokine stimulation, which promotes uncontrolled cell proliferation and survival.[3][4]

**Fedratinib** (formerly TG-101348) is a potent and selective oral kinase inhibitor that targets JAK2.[1][5] It was developed to target the aberrant signaling caused by the JAK2V617F mutation.[2] **Fedratinib** demonstrates high selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[5][6] Its mechanism of action involves binding to the ATP-binding site of the JAK2 kinase, which inhibits its phosphorylation activity and subsequently blocks downstream signaling through Signal Transducers and Activators of Transcription (STAT) proteins.[4][5] Studies have shown that **fedratinib** also binds with high affinity to the substrate-binding site of JAK2.[7] In cellular models, this inhibition leads to reduced proliferation and the induction of apoptosis in cells harboring the JAK2V617F mutation.[5][6] **Fedratinib** also exhibits inhibitory activity against other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4).[3][8][9]

These notes provide an overview of the in vitro application of **fedratinib** in JAK2V617F positive cell lines, including quantitative efficacy data and detailed experimental protocols.

## Data Presentation

The following tables summarize the quantitative effects of **fedratinib** on JAK2V617F positive cell lines based on preclinical data.

Table 1: In Vitro Efficacy of **Fedratinib**

Parameter	Cell Line	Value	Reference
Enzymatic IC <sub>50</sub>	JAK2	3 nM	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a>
FLT3	15 nM	<a href="#">[6]</a>	
BRD4	164 nM	<a href="#">[9]</a>	
Cell Proliferation IC <sub>50</sub>	Ba/F3-JAK2V617F (Ruxolitinib-resistant)	650 nM	<a href="#">[7]</a> <a href="#">[10]</a>
Ba/F3-JAK2V617F (Ruxolitinib-sensitive)	1552 nM	<a href="#">[7]</a> <a href="#">[10]</a>	
KBV20C (P-gp Overexpressing)	6.9 µM	<a href="#">[11]</a>	
KB (Parental, Drug- sensitive)	8.6 µM	<a href="#">[11]</a>	

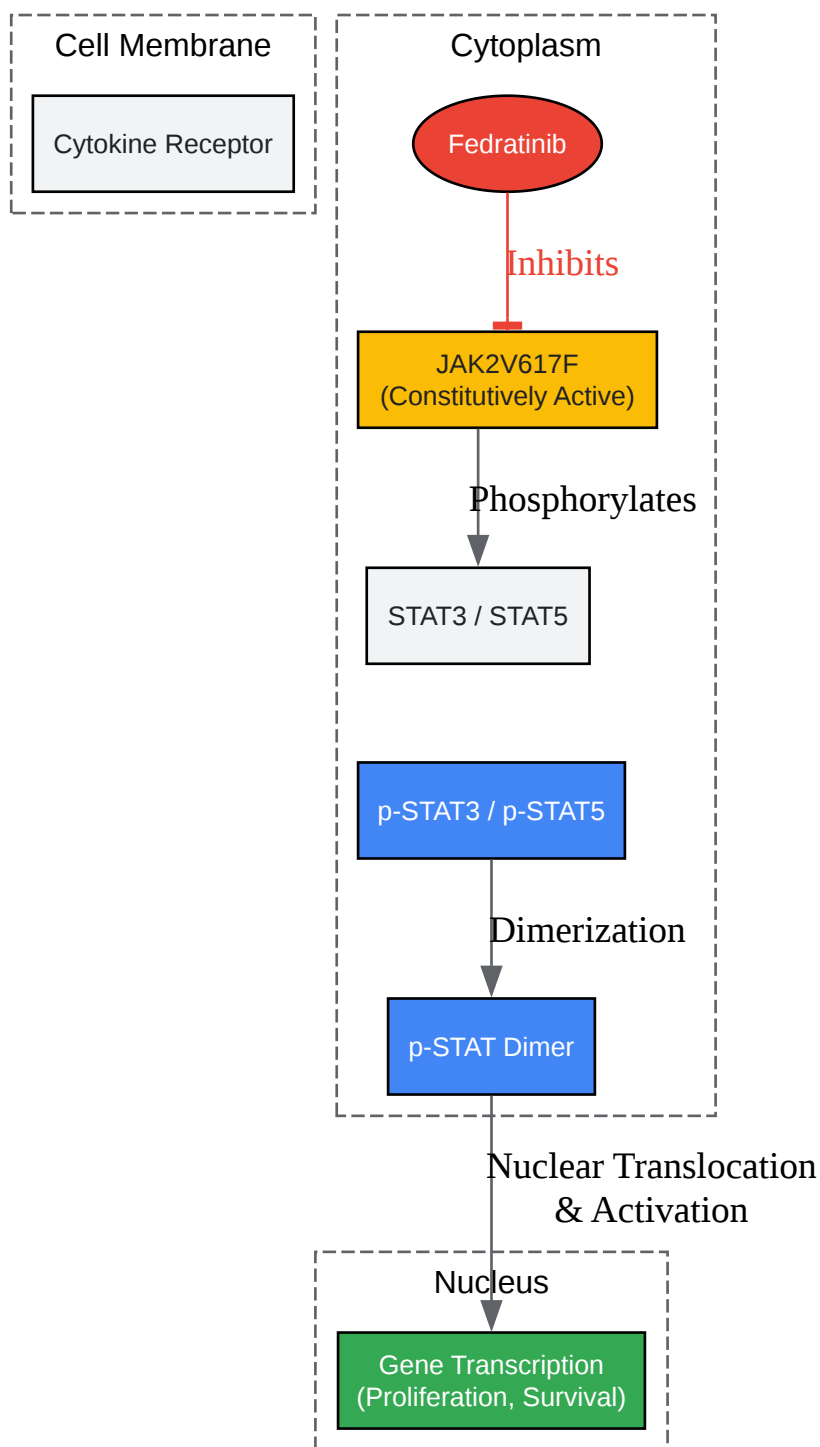
Note: IC<sub>50</sub> values can vary based on experimental conditions and the specific assay used.

Table 2: Effects of **Fedratinib** on Downstream Signaling in JAK2V617F Positive Cells

Downstream Target	Effect	Cell Line(s)	Reference
p-STAT3	Phosphorylation reduced	General cell models	[6][12][13]
p-STAT5	Phosphorylation reduced/inhibited	HEL, Ba/F3-JAK2V617F	[5][10][14]
Phosphorylation reduced	General cell models	[6][12]	
Cellular Processes	Proliferation inhibited	HEL, Ba/F3-JAK2V617F	[5][6]
Apoptosis induced	HEL, Ba/F3-JAK2V617F	[5][6]	

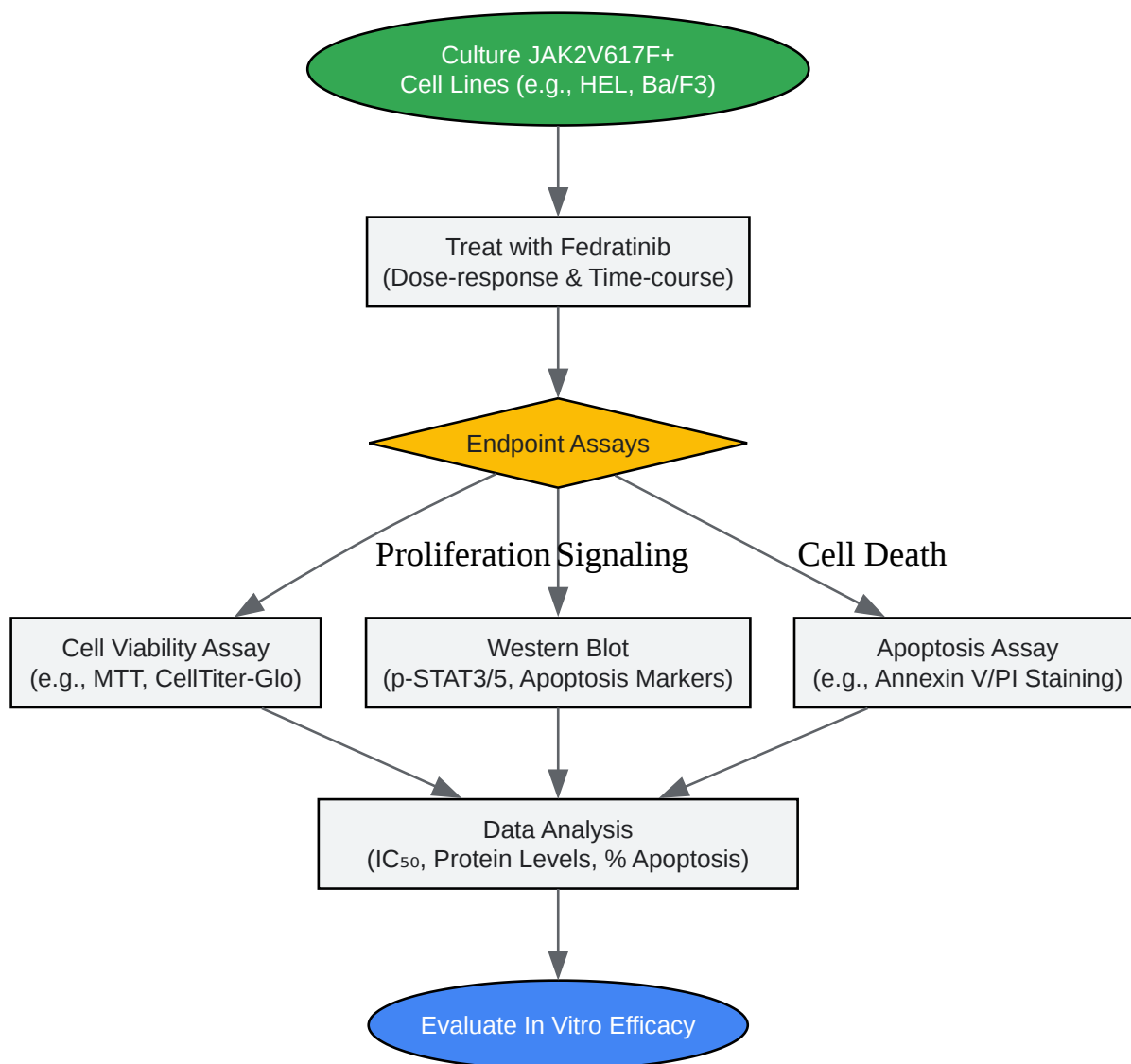
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **fedratinib** and a typical experimental workflow for its evaluation in vitro.



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Caption: **Fedratinib** inhibits constitutively active JAK2V617F, blocking STAT phosphorylation.



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Caption: Workflow for assessing **fedratinib**'s in vitro efficacy in cancer cell lines.

## Experimental Protocols

### Protocol 1: Cell Viability Assay

This protocol is adapted for assessing the effect of **fedratinib** on the proliferation of JAK2V617F positive cells using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

Materials:

- JAK2V617F positive cell line (e.g., HEL, Ba/F3-JAK2V617F)
- Complete cell culture medium
- **Fedratinib** stock solution (in DMSO)
- 96-well clear or white-walled microplates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (for MTT assay)
- Microplate reader (absorbance or luminescence)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Drug Treatment: Prepare serial dilutions of **fedratinib** in complete medium. The final concentration of DMSO should be consistent across all wells and typically ≤0.1%.
- Remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells). Add 100 µL of the **fedratinib** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Measurement:
  - For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.<sup>[15]</sup>
  - For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Data Acquisition:
  - MTT: Read the absorbance at 570 nm using a microplate reader.[\[15\]](#)
  - CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence on a plate-reading luminometer.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Western Blotting for Phospho-STAT Analysis

This protocol describes the detection of phosphorylated STAT3 and STAT5 levels following **fedratinib** treatment.

Materials:

- JAK2V617F positive cells
- **Fedratinib**
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694), anti-total STAT3, anti-total STAT5, anti-GAPDH or  $\beta$ -tubulin
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

#### Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of **fedratinib** for a specified time (e.g., 2-24 hours).[\[16\]](#)
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **SDS-PAGE:** Denature 20-40 µg of protein from each sample by boiling with Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C, diluted according to the manufacturer's recommendation.
- **Wash the membrane three times with TBST.** Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
- **Analysis:** Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

## Protocol 3: Apoptosis Assay via Annexin V/PI Staining

This protocol uses flow cytometry to quantify apoptosis induced by **fedratinib**.

#### Materials:



- JAK2V617F positive cells
- **Fedratinib**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with **fedratinib** at various concentrations for 24-48 hours.[\[17\]](#) Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
- Washing: Wash the cell pellet twice with ice-cold PBS.
- Staining: Resuspend the cells in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.[\[17\]](#)
- Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[\[17\]](#)
- Sample Acquisition: Add 400  $\mu$ L of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
- Analysis: Use flow cytometry software to analyze the data. Differentiate cell populations:
  - Viable cells: Annexin V-negative and PI-negative
  - Early apoptotic cells: Annexin V-positive and PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
  - Necrotic cells: Annexin V-negative and PI-positive

- Calculate the percentage of apoptotic cells (early + late) for each treatment condition.

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